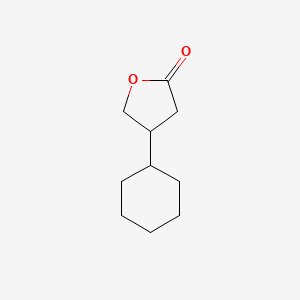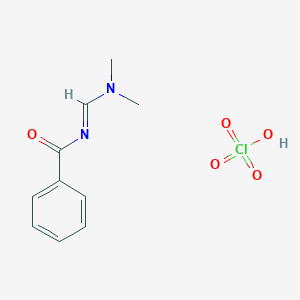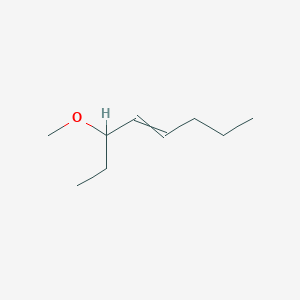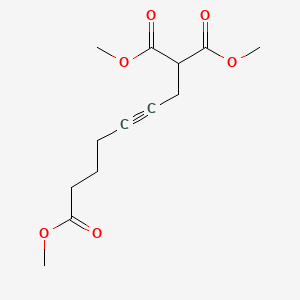![molecular formula C22H35NO2 B14634138 1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one CAS No. 55566-32-0](/img/structure/B14634138.png)
1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one is a chemical compound with a complex structure that includes a piperidine ring, a hydroxyphenyl group, and an octyl chain
Preparation Methods
The synthesis of 1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one involves several steps. One common method includes the reaction of 3-hydroxyphenylacetic acid with octylamine to form an intermediate, which is then cyclized to form the piperidine ring. The final step involves the addition of a propanone group to the piperidine ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide .
Scientific Research Applications
1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The hydroxyphenyl group may also play a role in its biological activity by participating in hydrogen bonding and other interactions with target proteins .
Comparison with Similar Compounds
1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one can be compared with similar compounds such as:
1-(4-Hydroxyphenyl)propan-1-one: This compound has a similar structure but lacks the piperidine ring and octyl chain, making it less complex and potentially less versatile.
3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone: This compound has a similar hydroxyphenyl group but differs in the position of the hydroxy group and the absence of the piperidine ring.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties.
Properties
CAS No. |
55566-32-0 |
|---|---|
Molecular Formula |
C22H35NO2 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
1-[4-(3-hydroxyphenyl)-1-octylpiperidin-4-yl]propan-1-one |
InChI |
InChI=1S/C22H35NO2/c1-3-5-6-7-8-9-15-23-16-13-22(14-17-23,21(25)4-2)19-11-10-12-20(24)18-19/h10-12,18,24H,3-9,13-17H2,1-2H3 |
InChI Key |
DKEUDIJLBJIERV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1CCC(CC1)(C2=CC(=CC=C2)O)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


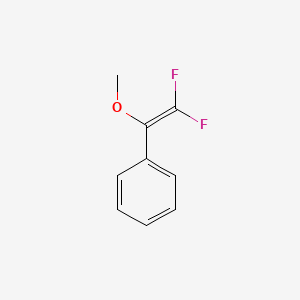
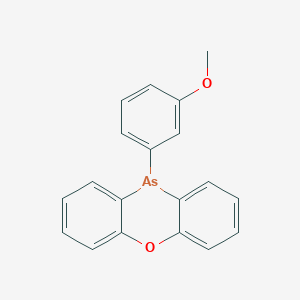
![5-Oxo-5-[(propan-2-yl)oxy]pentanoate](/img/structure/B14634062.png)

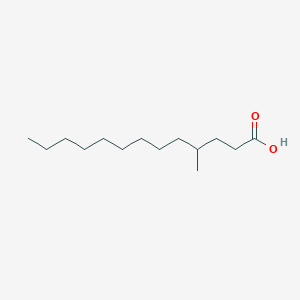
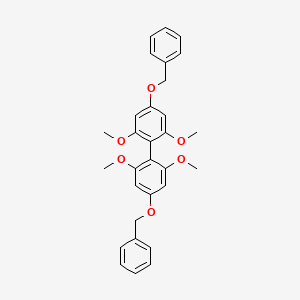

![2-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol](/img/structure/B14634101.png)
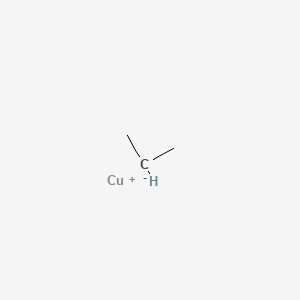
![Acetic acid, [[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14634107.png)
